molecular formula C15H20BrNO3S B2376499 (3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1797639-87-2

(3-Bromophenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2376499
CAS No.: 1797639-87-2
M. Wt: 374.29
InChI Key: TVOONRPLAXLNOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves oxidative functionalization reactions. For instance, the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole . A substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate was used as the oxidant .

Scientific Research Applications

Synthesis and Antiestrogenic Activity

The synthesis of novel compounds with potential antiestrogenic activity involves complex chemical reactions, including acylation, Grignard reaction, demethylation, and etherification. Such processes lead to the creation of compounds demonstrating potent antiestrogenic effects, as indicated by both oral and subcutaneous administration in animal models. These studies suggest a framework for developing pharmaceutical agents targeting estrogen receptors, highlighting the importance of structural modification in enhancing biological activity (C. Jones et al., 1979).

Antioxidant Properties

Research into the synthesis and evaluation of compounds with antioxidant properties, including bromophenol derivatives, underscores the potential of such molecules in mitigating oxidative stress. These studies involve the synthesis of molecules with enhanced radical scavenging abilities, comparing their effectiveness against standard antioxidants. The findings demonstrate the therapeutic potential of these compounds, particularly in contexts where oxidative damage plays a significant role in disease progression (Yasin Çetinkaya et al., 2012).

Structural and Molecular Studies

Detailed structural and molecular analyses of compounds, including crystal structure analysis and density functional theory (DFT) calculations, provide insights into the molecular geometry, electronic structure, and physicochemical properties. These studies are crucial for understanding the reactivity, stability, and interaction mechanisms of potential pharmaceutical intermediates or materials science applications (P. Huang et al., 2021).

Biological Screening and Theoretical Studies

The synthesis and biological evaluation of organotin(IV) complexes derived from certain methanone compounds, including antimicrobial activities against various pathogens, reveal the potential of these compounds in developing new antimicrobial agents. Theoretical studies supporting these experimental findings help in predicting the behavior of such complexes in biological systems, offering a pathway towards novel drug development (H. Singh et al., 2016).

Enaminones and Hydrogen-Bonding Patterns

Investigations into the hydrogen-bonding patterns of enaminones demonstrate the intricate balance of intra- and intermolecular forces shaping the molecular structure and, consequently, the reactivity and properties of these compounds. Such studies are pivotal for the design of molecules with desired chemical and physical properties, impacting various applications from catalysis to pharmaceuticals (James L. Balderson et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, “(4-Bromophenyl)(pyrrolidin-1-yl)methanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Properties

IUPAC Name

(3-bromophenyl)-(3-tert-butylsulfonylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-15(2,3)21(19,20)13-7-8-17(10-13)14(18)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOONRPLAXLNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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